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Compound of Interest |

Compound Name: 2,4-Diethoxy-6-methylpyrimidine
CAS No.: 55816-92-7
Cat. No.: B1605569
- 7

CAS No: 55816-92-7 | Molecular Formula: C

H
N
@)
| MW: 182.22 g/mol

Executive Summary

2,4-Diethoxy-6-methylpyrimidine is a specialized heterocyclic intermediate used primarily in
the synthesis of functionalized pyrimidine APIs (Active Pharmaceutical Ingredients) and
agrochemicals. Unlike its ubiquitously used analog, 2,4-dimethoxy-6-methylpyrimidine (a
precursor for sulfonylurea herbicides), the diethoxy variant offers distinct lipophilicity and steric
properties, making it a critical scaffold for 5-substituted pyrimidines used in antifolate drugs and

kinase inhibitors.
This guide details the optimized synthesis via Nucleophilic Aromatic Substitution (S

Ar), critical process parameters (CPPs) for impurity control, and downstream applications in
nitration/reduction sequences.
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Chemical Identity & Physicochemical Properties[1]
[2][3][4][5][6]

Property Specification

IUPAC Name 2,4-Diethoxy-6-methylpyrimidine

CAS Number 55816-92-7

Appearance Colorless to pale yellow oil or low-melting solid

Boiling Point ~110-115 °C (at 0.5 mmHg) [Estimated]

Solubility Soluble in. Ethanol, DCM, Ethyl Acetate;
Insoluble in Water

pKa ~2.5 (Pyrimidine N)

- 2-Chloro-4-ethoxy-6-methylpyrimidine; 6-
Key Impurities )
Methyluracil

Synthesis Protocol: Double S Ar Displacement

The industrial standard for synthesizing 2,4-diethoxy-6-methylpyrimidine involves the
reaction of 2,4-dichloro-6-methylpyrimidine with sodium ethoxide in anhydrous ethanol.

Reaction Mechanism

The reaction proceeds via a stepwise Nucleophilic Aromatic Substitution (S

Ar). The C4 position, being more electron-deficient (para-like to N1), typically undergoes
substitution first, followed by the C2 position.

Mechanism Logic:
« Addition: Ethoxide attacks the electrophilic carbon (C4/C2).

e Resonance Stabilization: The negative charge is delocalized onto the ring nitrogens
(Meisenheimer complex).

» Elimination: Chloride ion is expelled, restoring aromaticity.
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Figure 1: Stepwise S

Ar mechanism showing the preferential displacement at C4 followed by C2.

Experimental Procedure (Bench Scale)

Reagents:

e 2,4-Dichloro-6-methylpyrimidine (1.0 eq, 16.3 g)

e Sodium Ethoxide (2.5 eq, 21 wt% in Ethanol)

e Anhydrous Ethanol (Solvent, 5-10 volumes)

Protocol:

e Preparation: Charge a 3-neck round-bottom flask with anhydrous ethanol under N

atmosphere.

o Alkoxide Addition: Add Sodium Ethoxide solution (2.5 eq) dropwise. Note: Use a slight
excess (0.5 eq) to drive the reaction to completion and prevent mono-substituted impurities.

» Substrate Addition: Cool the solution to 0-5 °C. Slowly add 2,4-dichloro-6-methylpyrimidine
(dissolved in minimal ethanol) to control the exotherm.

o Reaction: Allow the mixture to warm to room temperature, then reflux (78 °C) for 4—6 hours.

e Monitoring: Monitor via TLC (Hexane:EtOAc 4:1) or HPLC. Look for the disappearance of the
mono-ethoxy intermediate.

o Workup:

© 2026 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/product/b1605569?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1605569?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

[e]

Cool to room temperature.[1][2]
o Filter off the precipitated NaCl.
o Concentrate the filtrate under reduced pressure.

o Redissolve the residue in DCM and wash with water (to remove excess NaOEt and
residual salts).

o Dry over Na
SO

and concentrate to yield the crude oil.

« Purification: Distillation under high vacuum or recrystallization from cold hexane (if solid).

Critical Process Parameters & Impurity Profiling

Achieving high purity (>98%) requires strict control over moisture and stoichiometry.

Impurity Fate Map

The primary degradation pathway is hydrolysis. If water is present in the ethanol or NaOEt, the
ethoxide acts as a base to generate hydroxide, leading to 2,4-dihydroxy-6-methylpyrimidine (6-
methyluracil).
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Figure 2: Impurity fate map highlighting the risk of hydrolysis and incomplete substitution.

Troubleshooting Table
Corrective Action

Issue

Root Cause

Low Yield (<70%)

] ] Use freshly distilled EtOH;
Moisture in Ethanol/NaOEt o
titration of NaOEt before use.

Mono-ClI Impurity

Increase NaOEt to 2.5-3.0 eq;

extend reflux time.

Insufficient NaOEt or Reflux

time

Solid Precipitation

_ Ensure efficient filtration; do
NaCl formation (Normal) )
not mistake salt for product.

Color Formation

Maintain strict N

Oxidation of electron-rich ring
atmosphere during reflux.
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Downstream Applications: The "Hero" Pathway

The true value of 2,4-diethoxy-6-methylpyrimidine lies in its reactivity at the C5 position. The
electron-donating ethoxy groups activate the ring, making C5 highly susceptible to electrophilic
aromatic substitution (e.g., nitration).

Pathway to Antifolates:
¢ Nitration: React with HNO

H

SO

to form 2,4-diethoxy-6-methyl-5-nitropyrimidine.
e Reduction: Hydrogenation (H

, Pd/C) yields the 5-amino derivative.

e Cyclization: The 5-amino group is a key handle for building fused systems like pyrimido[4,5-
blindoles or pteridines (folic acid analogs).

HNO3 / H2S04 H2/Pd-C

G,4—Dieth()xy—ﬁ—methylpyrimidine Nitration 5-Nitro Derivative Reduction 5-Amino Derivative Cyclization Antifolates / Kinase Inhibitors

Click to download full resolution via product page

Figure 3: The strategic utility of the diethoxy scaffold in pharmaceutical synthesis.[3]

References
o Synthesis of Alkoxy-pyrimidines: Brown, D. J. The Pyrimidines. Wiley-Interscience, 1962.

[Classic text on pyrimidine chemistry].

e Process Chemistry of Pyrimidines: Patil, R.S., et al. "Process chemistry of 4,6-dihydroxy-2-
methylpyrimidine."[1] TSI Journals: Organic Chemistry, 2008.[1]

« Nitration of Alkoxy Pyrimidines: BenchChem. "2,4-Diethoxy-6-methyl-5-nitropyrimidine Data."
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» Nucleophilic Substitution Kinetics:Journal of the Chemical Society C: Organic, "Nucleophilic
substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate.”

o Safety & Handling: PubChem Compound Summary for 2,4-Dichloro-6-methylpyrimidine
(Precursor).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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